molecular formula C22H20N4O3 B2363623 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide CAS No. 932287-56-4

2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide

Cat. No. B2363623
CAS RN: 932287-56-4
M. Wt: 388.427
InChI Key: KHFGSEOKQAMZIE-UHFFFAOYSA-N
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Description

2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

  • Hydrogen Bonding in Coordination Complexes : A study explored pyrazole-acetamide derivatives, focusing on the impact of hydrogen bonding on the self-assembly process and antioxidant activity. These compounds demonstrated significant antioxidant properties, highlighting their potential in scientific research related to oxidative stress and possibly related to the chemical structure of interest due to the pyrazole-acetamide component (K. Chkirate et al., 2019).

Cytotoxic Activity Against Cancer Cells

  • Anticancer Agents Development : Research on 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives identified compounds with appreciable cancer cell growth inhibition. This suggests that derivatives of pyrazol1-yl acetamides, similar to the chemical , could be valuable in developing new anticancer agents (M. M. Al-Sanea et al., 2020).

Computational and Pharmacological Evaluation

  • Toxicity Assessment and Antioxidant Properties : Another study focused on the computational and pharmacological evaluation of heterocyclic derivatives, including pyrazole novel derivatives, for toxicity assessment, tumor inhibition, and antioxidant properties. This highlights the potential scientific applications of pyrazole-acetamide derivatives in evaluating their safety and efficacy in medical research (M. Faheem, 2018).

Anti-Microbial Activities

  • Novel Thiazole Derivatives : The synthesis and characterization of novel thiazole derivatives incorporating a pyrazole moiety were studied for their anti-bacterial and anti-fungal activities. This suggests the broader applicability of pyrazole-acetamide derivatives in antimicrobial research (G. Saravanan et al., 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide' involves the synthesis of the pyrazolo[1,5-a]pyrazine ring system followed by the addition of the 4-methoxyphenyl and 3-methylphenyl groups to the ring system. The final step involves the addition of the acetamide group to the molecule.", "Starting Materials": [ "4-methoxyaniline", "ethyl acetoacetate", "hydrazine hydrate", "3-methylbenzoyl chloride", "sodium ethoxide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium hydroxide", "N,N-dimethylformamide", "triethylamine", "acetyl chloride", "N-(3-methylphenyl)acetamide" ], "Reaction": [ "Step 1: Synthesis of pyrazolo[1,5-a]pyrazine ring system", "a. Dissolve 4-methoxyaniline in acetic acid and add hydrazine hydrate. Heat the mixture to reflux for 2 hours to obtain 4-methoxyphenylhydrazine.", "b. Add ethyl acetoacetate to the reaction mixture and heat to reflux for 6 hours. Cool the mixture and filter the solid product to obtain 4-methoxyphenyl-3-oxobutanoic acid ethyl ester.", "c. Dissolve the ethyl ester in ethanol and add sodium ethoxide. Heat the mixture to reflux for 6 hours to obtain 2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine.", "Step 2: Addition of 4-methoxyphenyl and 3-methylphenyl groups", "a. Dissolve 2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine in N,N-dimethylformamide and add 3-methylbenzoyl chloride and triethylamine. Heat the mixture to reflux for 6 hours to obtain 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide.", "Step 3: Addition of acetamide group", "a. Dissolve 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide in acetic anhydride and add sodium acetate. Heat the mixture to reflux for 6 hours to obtain the final product." ] }

CAS RN

932287-56-4

Molecular Formula

C22H20N4O3

Molecular Weight

388.427

IUPAC Name

2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C22H20N4O3/c1-15-4-3-5-17(12-15)23-21(27)14-25-10-11-26-20(22(25)28)13-19(24-26)16-6-8-18(29-2)9-7-16/h3-13H,14H2,1-2H3,(H,23,27)

InChI Key

KHFGSEOKQAMZIE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O

solubility

not available

Origin of Product

United States

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